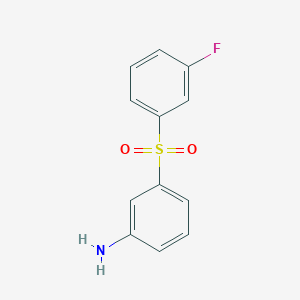

3-(3-Fluorobenzenesulfonyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO2S |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3-(3-fluorophenyl)sulfonylaniline |

InChI |

InChI=1S/C12H10FNO2S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,14H2 |

InChI Key |

VIAGBDYLGIGLDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Fluorobenzenesulfonyl Aniline and Its Analogues

Direct C-H Sulfonylation Strategies of Anilines

Direct C-H sulfonylation has emerged as a powerful tool for creating aryl sulfones, offering a more atom-economical alternative to traditional cross-coupling methods. This approach circumvents the need for pre-functionalized starting materials by directly converting a C-H bond on the aniline (B41778) ring into a C-S bond.

Photocatalytic Approaches via Visible-Light Mediation for C-S Bond Formation

Visible-light photocatalysis has revolutionized the synthesis of sulfones, enabling the formation of C-S bonds under exceptionally mild conditions. nih.govsioc-journal.cn These methods typically utilize a photoredox catalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates. rsc.org

A common strategy involves the reaction of aniline derivatives with sulfinate salts in the presence of a photocatalyst, such as an iridium or ruthenium complex, and an external oxidant. nih.govrsc.orgnih.gov The proposed mechanism often involves the oxidation of the aniline to a radical cation and the oxidation of the sulfinate salt to a sulfonyl radical. nih.gov These radicals then couple to form the desired sulfone product after a proton loss. nih.gov This method is noted for its straightforward generation of sulfonyl radicals from stable sulfinate salts and the use of readily available aniline derivatives. rsc.orgnih.govresearchgate.net

Another approach employs sulfonyl fluorides as the sulfonylation reagent. frontiersin.org In a proposed mechanism, the photoexcited catalyst reduces the sulfonyl fluoride (B91410) to generate a sulfonyl radical, which then couples with an aniline-derived radical cation. frontiersin.org These visible-light-mediated reactions are valued for their operational simplicity and mild conditions. frontiersin.org

Table 1: Examples of Visible-Light Mediated Sulfonylation of Anilines This table is interactive and represents a summary of typical findings in the field.

| Sulfonyl Source | Photocatalyst | Oxidant | Key Features |

|---|---|---|---|

| Sulfinate Salts | Iridium or Ruthenium complexes | External oxidant (e.g., persulfate) | Mild conditions, good functional group tolerance. nih.govnih.gov |

| Sulfonyl Fluorides | Iridium complexes | None explicitly required | Stable and modifiable sulfonylation reagents. frontiersin.org |

Metal-Catalyzed C-H Activation and Sulfonylation Protocols

Transition-metal-catalyzed C-H activation offers a distinct pathway for the regioselective sulfonylation of anilines. These methods often rely on a directing group within the aniline substrate to guide the metal catalyst to a specific C-H bond, typically in the ortho position. nih.gov Metals such as palladium, rhodium, and ruthenium are commonly employed. nih.govrsc.org

High-valent late transition metals like Pd(II) and Rh(III) typically react through an electrophilic pathway, such as a concerted metalation-deprotonation (CMD) mechanism. rsc.org The directing group, which can range from strongly coordinating pyridines to weaker ketones or carbamates, coordinates to the metal center, facilitating the C-H cleavage and subsequent functionalization. nih.gov For instance, ruthenium catalysts have been used for the meta-sulfonation of 2-phenylpyridines, overriding the typical ortho-selectivity. acs.org

While powerful for achieving specific regioselectivity, these methods can be limited by the need for directing groups and sometimes require elevated temperatures, which can affect functional group compatibility. acs.org The development of catalysts that operate under milder conditions is a key area of ongoing research. rsc.org

Radical-Mediated Sulfonylation Pathways on Anilines

Radical-mediated sulfonylation is a cornerstone of many modern C-S bond-forming reactions, particularly those initiated by photoredox catalysis. rsc.org The key step in these pathways is the generation of a sulfonyl radical, a highly reactive intermediate. rsc.orgrsc.org

Sulfonyl radicals can be generated from various stable precursors. rsc.org Sodium sulfinates are frequently used, where a single-electron oxidation, often by a photoexcited catalyst, releases the sulfonyl radical. nih.govrsc.org This process is highly efficient and avoids the use of harsh reagents. rsc.org The generated sulfonyl radical can then add to the aniline ring, which is often activated as a radical cation, to forge the C-S bond. nih.gov This approach has been successfully applied to the late-stage functionalization of complex drug molecules, demonstrating its broad utility. nih.govnih.gov

Synthesis via Coupling Reactions Involving Fluorobenzenesulfonyl Intermediates

Coupling reactions that utilize pre-functionalized building blocks, such as 3-fluorobenzenesulfonyl chloride, represent a classical and robust strategy for constructing the 3-(3-Fluorobenzenesulfonyl)aniline scaffold.

Utilization of 3-Fluorobenzenesulfonyl Chloride in C-S Coupling Reactions

The reaction between an aniline derivative and 3-fluorobenzenesulfonyl chloride is a direct and widely used method for synthesizing the target sulfonamide. This reaction is a form of nucleophilic acyl substitution at the sulfur atom. Typically, the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The physical properties of the starting material, 3-Fluorobenzenesulfonyl chloride, are well-documented, with a boiling point of 231-232 °C and a density of 1.463 g/mL at 25 °C. sigmaaldrich.com This traditional method remains a reliable and straightforward route for the preparation of such aryl sulfonamides.

Cross-Coupling Reactions for Aryl-Sulfone Linkage Formation

Modern synthetic chemistry offers a variety of cross-coupling reactions for the formation of aryl-sulfone bonds, providing alternatives to classical methods. These reactions often feature high efficiency and broad substrate scope.

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for this purpose. For example, arylboronic acids can be coupled with arylsulfonyl chlorides to form unsymmetrical diaryl sulfones. organic-chemistry.org Similarly, copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts provides an efficient route to diaryl sulfones under mild, ambient conditions. organic-chemistry.org

More recent innovations include nickel-catalyzed reactions that can cleave the inert C(Ar)–SO2 bond. acs.org For instance, a nickel catalysis system has been developed for the desulfonylative cross-coupling of aryl sulfone derivatives with aryl bromides to form biaryl compounds. acs.org Cooperative palladium/rhodium catalysis has also been shown to effectively couple aryl trifluoromethyl sulfones with arylboronates. acs.org These advanced methods expand the toolkit for constructing complex aryl sulfone architectures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Fluorobenzenesulfonyl chloride |

| 2-Phenylpyridine |

| Aniline |

| Pyridine |

| Triethylamine |

| Arylboronic acid |

| Arylsulfonyl chloride |

| Sulfinic acid |

| Sodium sulfinate |

| Aryl bromide |

| Aryl trifluoromethyl sulfone |

| DABCO(SO₂)₂ |

Multi-Step Synthetic Routes Incorporating Sulfonylation

The construction of this compound and its analogues often requires multi-step sequences to manage functional group compatibility and ensure correct regioselectivity. A foundational approach involves the direct reaction of an aniline with a corresponding sulfonyl chloride. However, for more complex substrates, protecting group strategies and cross-coupling reactions are employed.

A classic and illustrative multi-step synthesis, analogous to the production of early sulfa drugs, involves the protection of the highly reactive amino group of an aniline. libretexts.org The amino group is a powerful activating group in electrophilic aromatic substitution, which can lead to unwanted side reactions like polysubstitution. libretexts.org To circumvent this, the aniline is first acylated, typically with acetic anhydride (B1165640), to form a less reactive N-arylamide, such as acetanilide (B955). This protection strategy serves two purposes: it tempers the reactivity of the aromatic ring and prevents the free amine from reacting with the sulfonylating agent.

The general sequence is as follows:

Protection: Aniline is treated with acetic anhydride to form acetanilide.

Sulfonylation: The acetanilide undergoes electrophilic aromatic substitution with a sulfonylating agent. For the target compound's analogues, this would be a reagent like 3-fluorobenzenesulfonyl chloride or chlorosulfonic acid followed by coupling. The amide group directs the substitution primarily to the para position. libretexts.org

Amidation (if necessary): If chlorosulfonic acid is used, the resulting sulfonyl chloride is reacted with an amine.

Deprotection: The acetyl group is removed by acid or base hydrolysis to reveal the free amino group of the final sulfonyl aniline product. The sulfonamide bond is generally stable to these hydrolysis conditions. libretexts.org

A more direct, yet still multi-step, approach is the nucleophilic substitution reaction between an aniline and a sulfonyl chloride, such as 3-fluorobenzenesulfonyl chloride. This reaction is typically performed under basic conditions to neutralize the HCl byproduct. smolecule.comresearchgate.net

Advanced methodologies have moved towards transition-metal-catalyzed cross-coupling reactions. The Suzuki-type sulfonylation, for instance, provides a powerful tool for creating the C-S bond in diaryl sulfones. chemrevlett.comchemrevlett.com In this approach, an aryl boronic acid is coupled with a sulfonyl source, such as an arylsulfonyl chloride, in the presence of a palladium catalyst. This method offers broad substrate scope and functional group tolerance. chemrevlett.com

Table 1: Comparison of Multi-Step Synthetic Strategies for Sulfonyl Anilines

| Strategy | Key Steps | Advantages | Limitations | Relevant Analogues |

| Protecting Group | 1. Acylation (Protection)2. Sulfonylation3. Hydrolysis (Deprotection) | Excellent control of reactivity and regioselectivity. libretexts.org | Adds steps to the synthesis, increasing cost and waste. | Sulfanilamide and other sulfa drugs. |

| Direct Sulfonylation | 1. Reaction of aniline with sulfonyl chloride in base. | Fewer steps, more atom-economical. smolecule.com | Can be problematic with highly activated or sensitive anilines. | Simple diaryl sulfones. |

| Suzuki-Type Coupling | 1. Reaction of aryl boronic acid with sulfonyl chloride. | High functional group tolerance, good yields. chemrevlett.com | Requires pre-functionalized starting materials and expensive metal catalysts. | Complex, highly substituted diaryl sulfones. |

Mechanistic Investigations of C-Sulfonylation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The formation of sulfonyl anilines can proceed through several distinct pathways, including electrophilic aromatic substitution, radical processes, and catalyst-mediated cycles.

Elucidation of Reaction Intermediates and Transition States

The classical mechanism for sulfonylation of an aromatic ring is Electrophilic Aromatic Substitution (EAS) . In this pathway, a potent electrophile, often generated from a sulfonyl chloride with a Lewis acid or from sulfur trioxide in strong acid, is attacked by the electron-rich aniline ring. smolecule.com This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate . Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the final product.

In recent years, radical-based mechanisms have gained prominence, particularly with the advent of photoredox and electrochemical methods. rsc.orgresearchgate.net In these reactions, a sulfonyl radical (RSO₂•) is generated from a precursor like a sulfinate salt or a sulfonyl chloride. rsc.orgresearchgate.net For aniline sulfonylation, a proposed mechanism involves the oxidation of the aniline to a radical cation, which then couples with the sulfonyl radical. rsc.org Subsequent proton loss yields the sulfonyl aniline. The detection of key radical species and the quenching of the reaction by radical inhibitors provide strong evidence for these pathways. mdpi.comnih.gov

Computational studies have provided deeper insights into the transition states (TS) of these reactions. For the reaction of benzenesulfonyl chlorides with anilines, the transition state involves simultaneous bond-formation between the aniline nitrogen and the sulfur atom, and bond-breaking of the sulfur-chlorine bond. The precise structure of the TS is influenced by substituents; electron-withdrawing groups on the sulfonyl chloride promote more bond formation in the TS, while such groups on the aniline lead to increased bond-breaking relative to bond formation. researchgate.net Interestingly, for some related reactions like sulfa-Michael additions, recent computational work suggests that the stability of the reaction intermediate can be a more accurate and efficient predictor of reactivity than the computationally intensive calculation of the transition state energy. nih.gov

Kinetic and Thermodynamic Aspects of Sulfonyl Aniline Formation

The kinetics of sulfonyl aniline formation via nucleophilic attack of an aniline on a sulfonyl chloride have been studied in detail. These reactions typically follow second-order kinetics. researchgate.net The reaction rate is highly sensitive to the electronic properties of both reactants, a relationship that can be quantified using the Hammett equation.

For the reaction of substituted benzenesulfonyl chlorides with anilines, the Hammett ρ (rho) value correlates the reaction rate with the electronic effects of the substituents. A study in methanol (B129727) showed that the ρ value for the reaction varies depending on the aniline's substituents. For example, the ρ value changes from 0.44 for m-nitroaniline to 1.14 for 3,4-dimethylaniline. researchgate.net This indicates that the reaction's sensitivity to the sulfonyl chloride's substituents is itself dependent on the nucleophilicity of the aniline. Conversely, the effect of aniline substituents can be correlated with the Brønsted equation, where the rate constant relates to the pKa of the amine. The Brønsted β value changes based on the sulfonyl chloride used, varying from 0.65 for p-methoxybenzenesulfonyl chloride to 0.96 for m-nitrobenzenesulfonyl chloride. researchgate.net These variations suggest a flexible transition state where the degrees of bond formation and bond breaking are interdependent on the electronic nature of both coupling partners. researchgate.net

Table 2: Kinetic Parameters for Reactions of Substituted Benzenesulfonyl Chlorides with Anilines

| Benzenesulfonyl Chloride Substituent | Aniline Substituent | Sensitivity Parameter | Value | Interpretation |

| Variable | m-Nitroaniline | ρ | 0.44 | Low sensitivity to sulfonyl chloride substituents with a weakly nucleophilic aniline. researchgate.net |

| Variable | 3,4-Dimethylaniline | ρ | 1.14 | High sensitivity to sulfonyl chloride substituents with a strongly nucleophilic aniline. researchgate.net |

| p-Methoxy | Variable | β | 0.65 | Low degree of bond formation in the transition state. researchgate.net |

| m-Nitro | Variable | β | 0.96 | High degree of bond formation in the transition state. researchgate.net |

From a thermodynamic perspective, sulfonation can be a reversible reaction. This allows for thermodynamic or kinetic control of the product distribution. While direct C-H sulfonylation of anilines is often irreversible under mild, modern conditions, the principles of stability influence regiochemical outcomes, especially in catalyzed reactions where intermediates may have pathways to equilibrate.

Role of Catalysts and Reagents in Directed Sulfonylation

Modern synthetic methods for forming sulfonyl anilines increasingly rely on catalysts to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. A wide array of catalysts and reagents has been developed for this purpose.

Catalysts:

Photoredox Catalysts: Iridium and ruthenium complexes are commonly used to mediate sulfonylation reactions under visible light. rsc.orgresearchgate.net These catalysts can facilitate the generation of sulfonyl radicals from stable precursors like sulfinate salts.

Copper Catalysts: Copper(II) acetate (B1210297) and biomass-derived heterogeneous copper catalysts have proven effective for the C-H sulfonylation of aniline derivatives, often using a directing group to control regioselectivity. researchgate.netmdpi.comnih.gov

Palladium Catalysts: Palladium complexes, particularly with specific S,O-ligands, are used for the highly para-selective C-H olefination of anilines, demonstrating the power of ligand design in directing functionalization. acs.org In Suzuki-type couplings, palladium is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. chemrevlett.com

Lewis Acids: Traditional Friedel-Crafts sulfonylation often requires stoichiometric amounts of Lewis acids like AlCl₃ to activate the sulfonyl chloride electrophile. wikipedia.org

Reagents:

Sulfonyl Chlorides: These are common, reactive sulfonylating agents used in both classical electrophilic substitutions and modern metal-catalyzed cross-coupling reactions. researchgate.netlookchem.com

Sulfinate Salts: Bench-stable and readily available, sodium sulfinates (RSO₂Na) have become popular precursors for generating sulfonyl radicals in photoredox and electrochemical reactions. rsc.orgmdpi.comnih.gov

Sulfonyl Fluorides: Valued for their stability, sulfonyl fluorides can be activated under specific conditions, such as with visible light or calcium salts, to act as effective sulfonylation reagents. smolecule.com

SO₂ Surrogates: Reagents like DABCO·(SO₂)₂ serve as a solid source of sulfur dioxide for three-component reactions, allowing for the construction of sulfones from aryl diazonium salts and anilines under metal-free conditions.

The choice of catalyst and reagent combination allows chemists to tailor the reaction conditions to the specific substrate and desired outcome, enabling the synthesis of complex sulfonyl aniline structures that were previously inaccessible.

Chemical Reactivity and Transformations of 3 3 Fluorobenzenesulfonyl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the strong activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing fluorobenzenesulfonyl group. The reaction outcomes are a result of the competing or reinforcing effects of these substituents.

The amino group is a powerful activating group that significantly increases the electron density of the aniline ring, making it highly susceptible to electrophilic aromatic substitution (EAS). byjus.combyjus.com It directs incoming electrophiles to the positions ortho and para to itself. In 3-(3-Fluorobenzenesulfonyl)aniline, these positions are C2, C4, and C6. The 3-(3-fluorobenzenesulfonyl) substituent is a strong electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position (C5).

The directing effects on the aniline ring are summarized below:

-NH₂ group (ortho-, para-director): Activates positions 2, 4, 6.

-SO₂(C₆H₄F) group (meta-director): Deactivates the ring, directs to position 5.

Due to the potent activating nature of the amino group, it generally dominates the directing effects. chemistrysteps.com Therefore, electrophilic substitution is expected to occur primarily at the positions activated by the amine.

Positions 2 and 6 (ortho to -NH₂): These positions are activated by the amino group. Position 2 is also meta to the deactivating sulfonyl group, making it a plausible site for substitution. Position 6 is ortho to the sulfonyl group, where steric hindrance may reduce reactivity.

Position 4 (para to -NH₂): This position is strongly activated by the amino group and is meta to the sulfonyl group. This combination often makes the para position a major site of substitution.

Typical EAS reactions like halogenation and nitration on highly activated anilines can be difficult to control, often leading to multiple substitutions and oxidative side products. byjus.com For instance, direct bromination of aniline with bromine water readily yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.combyjus.com To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it into an amide (e.g., an acetanilide), which is less activating but still an ortho-, para-director. byjus.com

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a site for various chemical transformations.

Acylation: The amino group can be readily acylated to form amides. A common example is acetylation using acetyl chloride or acetic anhydride (B1165640) to form the corresponding acetanilide (B955). ias.ac.inderpharmachemica.comlibretexts.org This transformation is crucial for protecting the amino group, reducing its basicity, and controlling its activating effect in electrophilic aromatic substitution. byjus.com The reaction with acetyl chloride, for instance, can be efficiently carried out in an aqueous medium under weakly basic conditions. ias.ac.in

Diazotization: Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5 °C). orgsyn.orgnih.govgoogle.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to replace the diazo group with a wide range of functional groups (-Cl, -Br, -CN, -OH, -F, -H, -Ar). This provides a powerful synthetic route to a diverse array of derivatives that are not accessible through direct substitution.

| Reaction Type | Reagents | Potential Product from Diazonium Salt |

| Acetylation | Acetyl Chloride (CH₃COCl) / Base | N-(3-(3-fluorobenzenesulfonyl)phenyl)acetamide |

| Diazotization | NaNO₂, HCl (0-5 °C) | 3-(3-Fluorobenzenesulfonyl)benzenediazonium chloride |

| Sandmeyer | CuCl / CuBr / CuCN | 1-Chloro/Bromo/Cyano-3-(3-fluorobenzenesulfonyl)benzene |

| Schiemann | HBF₄, heat | 1,3-Difluoro-5-(phenylsulfonyl)benzene (hypothetical) |

| Hydrolysis | H₂O, H⁺, heat | 3-(3-Fluorobenzenesulfonyl)phenol |

The aniline moiety is sensitive to oxidizing agents. Depending on the oxidant and reaction conditions, aniline derivatives can be converted into a range of products. cdnsciencepub.comaip.org

Oxidation to Nitroso/Nitro Compounds: Mild oxidation, for example with peroxy acids, can convert the primary amine to a nitroso (-NO) group. rsc.org Stronger oxidation can lead to the corresponding nitro (-NO₂) derivative.

Formation of Azoxybenzenes: In some conditions, particularly with oxidants like hydrogen peroxide, anilines can undergo oxidative coupling to form azoxybenzenes. acs.org

Formation of Azo Compounds: Oxidation can also lead to the formation of colored azo compounds. orientjchem.org

Polymerization/Degradation: Strong oxidizing agents can lead to the formation of polymeric tars and significant degradation of the molecule. acs.org

It is important to note that these reactions often require careful control to achieve selectivity. acs.org

Regarding reductive transformations, the amino group is already in its most reduced state. However, the synthesis of this compound itself would typically involve the reduction of a precursor like 1-fluoro-3-(3-nitrophenylsulfonyl)benzene. This reduction is highly chemoselective, targeting the nitro group while leaving the sulfone and fluoro groups intact. Common reagents for this transformation include metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.netorgoreview.com

Reactions at the Fluorobenzenesulfonyl Moiety

The fluorobenzenesulfonyl portion of the molecule contains two sites for potential reactions: the sulfur atom of the sulfonyl group and the fluorine atom on the benzene (B151609) ring.

The sulfone functional group is generally characterized by its high stability and resistance to chemical reactions. The sulfur-carbon bonds in diaryl sulfones are strong. However, under specific and typically harsh conditions, these bonds can be cleaved.

Reductive Desulfonylation: The sulfonyl group can be removed via reductive cleavage. wikipedia.org This process usually requires strong reducing agents like sodium amalgam, samarium(II) iodide, or lithium aluminum hydride in the presence of transition metal catalysts. strath.ac.uk Such a reaction would cleave one of the C-S bonds, potentially leading to 3-fluoroaniline (B1664137) and benzenesulfinic acid, or further reduction products depending on the conditions. Given the stability of the sulfone group, this transformation is not common but represents a potential pathway for structural modification.

Nucleophilic attack directly on the electron-deficient sulfur atom of a sulfone is less frequent than on a sulfonyl chloride but can occur with very strong nucleophiles. nih.govscispace.com

The fluorine atom on the benzenesulfonyl ring can potentially be replaced via a nucleophilic aromatic substitution (SNAr) reaction. The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, fluorine). wikipedia.orgmasterorganicchemistry.com

In this compound, the sulfonyl group (-SO₂-) is a very powerful EWG. However, it is positioned meta to the fluorine atom. This geometric arrangement is unfavorable for the classical SNAr mechanism, which relies on the stabilization of the negatively charged Meisenheimer intermediate by the EWG through resonance. masterorganicchemistry.com When the EWG is in the meta position, it cannot effectively delocalize the negative charge that develops at the ortho and para positions during the nucleophilic attack.

Therefore, under standard SNAr conditions (e.g., using nucleophiles like NaOH, NaOMe, or NH₃), the fluorine atom in this compound is expected to be largely unreactive. masterorganicchemistry.com Fluorine is typically the best leaving group in SNAr reactions when activated, due to the high polarity of the C-F bond which attracts the nucleophile. nih.govwyzant.comyoutube.com

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Analysis of Conformational Preferences and Dihedral Angles

Interactive Table: Selected Dihedral Angles in 3-(3-Fluorobenzenesulfonyl)aniline

| Dihedral Angle | Description | Typical Value (degrees) |

| C-S-N-C | Defines the twist around the sulfonyl-aniline linkage | Varies based on crystal packing forces |

| C-S-C-C | Describes the rotation of the fluorophenyl group relative to the sulfonyl bridge | Influenced by substituent effects |

Intermolecular Interactions and Supramolecular Assembly

In the crystalline state, molecules of this compound are not isolated but are organized into a larger, ordered lattice through a network of intermolecular interactions. The primary amine (-NH₂) group of the aniline (B41778) ring acts as a hydrogen bond donor, while the sulfonyl oxygen atoms (-SO₂) and the fluorine atom (-F) can act as hydrogen bond acceptors. These hydrogen bonds are key drivers in the formation of the supramolecular assembly. Furthermore, the aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal packing. nih.govbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment of each atom.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The aromatic protons on the two different rings appear in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the amine group often appear as a broader signal.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The signals for the carbon atoms bonded to electronegative atoms like fluorine, nitrogen, and the sulfonyl group are shifted to characteristic frequencies.

¹⁹F NMR: As fluorine has a spin-active nucleus (¹⁹F), ¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the fluorine atom on the benzenesulfonyl ring. researchgate.netnih.gov The chemical shift provides direct evidence of the fluorinated substituent. researchgate.net

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |

| ¹H | Aromatic (Aniline Ring) | 6.5 - 7.5 |

| ¹H | Aromatic (Fluorophenyl Ring) | 7.0 - 8.0 |

| ¹H | Amine (-NH₂) | Variable, often broad |

| ¹³C | C-F | ~160 - 165 |

| ¹³C | C-S | ~140 - 145 |

| ¹³C | Aromatic Carbons | 110 - 150 |

| ¹⁹F | Aryl-F | -110 to -115 (relative to CFCl₃) |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton networks within the aniline and fluorophenyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways under ionization. This information is critical for confirming the molecular formula and provides additional structural insights.

The high-resolution mass spectrum provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition (C₁₂H₁₀FNO₂S).

Under electron ionization (EI) or other energetic ionization methods, the molecular ion undergoes fragmentation, breaking at its weakest bonds. The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the C-S and S-N bonds.

Key Fragmentation Pathways:

Cleavage of the S-N bond: This would lead to the formation of ions corresponding to the 3-fluorobenzenesulfonyl radical and the aniline cation (or vice-versa).

Cleavage of the C-S bond: This would result in fragments representing the 3-fluorophenyl cation and the rest of the molecule.

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the neutral loss of sulfur dioxide.

Interactive Table: Expected Key Fragment Ions in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

| 249 | [M]⁺ (Molecular Ion) |

| 157 | [FC₆H₄SO₂]⁺ |

| 92 | [C₆H₅NH]⁺ |

| 95 | [FC₆H₄]⁺ |

This detailed fragmentation analysis, combined with the precise mass measurement, provides unequivocal confirmation of the structure of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the determination of the elemental composition of a molecule with high precision. For this compound, with a molecular formula of C₁₂H₁₀FNO₂S, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Isotopic Mass Calculation for C₁₂H₁₀FNO₂S

| Element | Number of Atoms | Isotope | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | 12 | ¹²C | 12.000000 | 144.000000 |

| Hydrogen | 10 | ¹H | 1.007825 | 10.07825 |

| Fluorine | 1 | ¹⁹F | 18.998403 | 18.998403 |

| Nitrogen | 1 | ¹⁴N | 14.003074 | 14.003074 |

| Oxygen | 2 | ¹⁶O | 15.994915 | 31.989830 |

| Sulfur | 1 | ³²S | 31.972071 | 31.972071 |

| Total | 251.041628 |

An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this calculated exact mass, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Interpretation of Ionization and Fragmentation Pathways

In addition to providing the exact mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo characteristic fragmentation, providing insights into its constituent functional groups and their connectivity. The stability of aromatic systems means that the molecular ion peak is often strong libretexts.org.

Key fragmentation pathways for this compound would likely involve the cleavage of the C-S and S-N bonds, as these are typically the most labile bonds in sulfonamides.

Predicted Fragmentation Pathways:

Cleavage of the C-S bond: This would lead to the formation of a fluorobenzenesulfonyl radical and an aminophenyl cation, or a fluorobenzenesulfonyl cation and an aminophenyl radical. The observation of a fragment ion corresponding to the fluorophenyl group (m/z 95) or the aminophenyl group (m/z 92) would support this pathway.

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides and would result in the formation of a fluorobenzenesulfonyl cation and an aniline radical, or a fluorobenzenesulfonyl radical and an anilinium cation.

Loss of SO₂: The molecular ion could lose a molecule of sulfur dioxide (SO₂), a common fragmentation for sulfonyl compounds, leading to a fragment ion with a mass of [M-64]⁺.

Fragmentation of the aniline moiety: The aniline part of the molecule can undergo its own characteristic fragmentation, such as the loss of a hydrogen atom to form an [M-1]⁺ ion, or the loss of HCN to form a cyclopentadienyl (B1206354) cation fragment miamioh.edu.

Table 2: Predicted Fragment Ions for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [C₆H₄FSO₂]⁺ | Fluorobenzenesulfonyl cation | 159 |

| [C₆H₆N]⁺ | Anilinium cation | 92 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |

| [M-SO₂]⁺ | [C₁₂H₁₀FN]⁺ | 187 |

| [M-H]⁺ | [C₁₂H₉FNO₂S]⁺ | 250 |

The relative abundance of these fragment ions provides a unique fingerprint for the molecule, aiding in its definitive identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a combination of absorptions corresponding to the amine, sulfonyl, and fluorinated aromatic ring moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (primary amine) | Asymmetric & Symmetric stretching | 3500-3300 (two bands) orgchemboulder.com |

| N-H (primary amine) | Scissoring (bending) | 1650-1580 orgchemboulder.com |

| C-H (aromatic) | Stretching | 3100-3000 vscht.cz |

| C=C (aromatic) | Ring stretching | 1600-1450 vscht.cz |

| S=O (sulfonyl) | Asymmetric & Symmetric stretching | 1350-1300 and 1160-1120 |

| C-S (sulfonyl) | Stretching | 800-600 |

| C-F (aromatic) | Stretching | 1250-1000 |

| C-N (aromatic amine) | Stretching | 1335-1250 orgchemboulder.com |

The presence of two distinct N-H stretching bands would confirm the primary amine functionality. The strong absorptions characteristic of the S=O stretching vibrations are definitive for the sulfonyl group. The C-F stretching and the substitution pattern on the aromatic rings will also give rise to characteristic bands in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores present, namely the aniline and the fluorobenzenesulfonyl moieties. Aniline itself typically exhibits two absorption bands: a strong primary band around 230-240 nm (π → π* transition) and a weaker secondary band around 280-290 nm (n → π* transition) nist.govaatbio.com.

The presence of the fluorobenzenesulfonyl group, an electron-withdrawing group, attached to the aniline ring is expected to cause a shift in these absorption maxima. This solvatochromic shift can be influenced by the polarity of the solvent used for the analysis researchgate.net.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λₘₐₓ (nm) | Chromophore |

| π → π | ~240-260 | Aniline and fluorobenzenesulfonyl rings |

| n → π | ~290-310 | Aniline (lone pair on nitrogen) |

The exact positions and intensities of these bands would provide valuable information about the electronic structure and conjugation within the molecule.

Computational Chemistry and Theoretical Investigations of 3 3 Fluorobenzenesulfonyl Aniline

Electronic Structure and Molecular Orbital Theory Calculations

Theoretical investigations using methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic characteristics of a molecule. Such studies for 3-(3-Fluorobenzenesulfonyl)aniline would provide valuable insights into its reactivity, stability, and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. An analysis of the HOMO-LUMO energy gap and their spatial distribution would indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, one would anticipate the HOMO to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would likely be distributed over the electron-withdrawing fluorobenzenesulfonyl group. However, specific energy values and detailed orbital maps from computational studies are not currently available.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its interaction with other polar molecules. For this compound, an ESP map would be expected to show negative potential (electron-rich regions) around the nitrogen atom of the aniline moiety and the oxygen atoms of the sulfonyl group, as well as the fluorine atom. Regions of positive potential (electron-poor) would likely be found around the hydrogen atoms of the amine group and the phenyl rings. Detailed maps and partial atomic charges, which would be derived from DFT calculations, have not been reported in the literature.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis provides insight into the most stable geometries and the energy barriers between different conformations.

Influence of Fluorine on Conformational Preferences

The presence of a fluorine atom on the benzenesulfonyl ring is expected to influence the conformational preferences of the molecule through both steric and electronic effects. The fluorine atom's electronegativity can alter the charge distribution and intermolecular interactions, potentially favoring specific conformations. A comparative computational study with the non-fluorinated analogue would be necessary to quantify this influence, but no such study has been found.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations could provide a detailed picture of the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological membrane. MD simulations would allow for the study of its conformational flexibility over time and how it is influenced by interactions with surrounding molecules. Furthermore, these simulations are crucial for understanding solvation effects, which can significantly impact the molecule's properties and behavior in solution. At present, there are no published MD simulation studies for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions can be compared with experimental data to validate both the computational methods and the experimental structural assignments.

Methods such as the Gauge-Independent Atomic Orbital (GIAO) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nyu.edunih.gov For a molecule like this compound, DFT calculations using functionals like B3LYP or TPSSTPSS with basis sets such as 6-311+G(2d,p) or TZVP can predict the ¹H and ¹³C NMR chemical shifts. nyu.edunih.govresearchgate.net These calculations would consider the molecule's optimized geometry in a simulated solvent environment to mimic experimental conditions. The predicted shifts for the aromatic protons and carbons in both the aniline and fluorobenzenesulfonyl rings, as well as the nitrogen-attached proton, can then be correlated with values obtained from experimental NMR spectra. Discrepancies between calculated and experimental values are often minimal and can be systematically corrected, providing a high level of confidence in structural elucidation. nih.gov

Similarly, computational methods can predict vibrational frequencies corresponding to Infrared (IR) spectroscopy. The theoretical IR spectrum is obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations can identify characteristic vibrational modes, such as N-H stretching of the aniline group, S=O stretching of the sulfonyl group, and C-F stretching of the fluorinated ring. Comparing the calculated frequencies with an experimental FT-IR spectrum helps in the precise assignment of observed absorption bands.

Table 1: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data This table is illustrative and based on typical outcomes of such comparative studies.

| Spectroscopic Parameter | Computational Prediction (DFT/GIAO) | Experimental Data |

|---|---|---|

| ¹H NMR (ppm) | ||

| Aromatic Protons (Aniline Ring) | 6.5 - 7.3 ppm | 6.6 - 7.4 ppm |

| Aromatic Protons (Fluorobenzene Ring) | 7.1 - 7.8 ppm | 7.2 - 7.9 ppm |

| Amine Proton (-NH₂) | ~4.0 ppm | ~4.1 ppm |

| ¹³C NMR (ppm) | ||

| C-NH₂ (Aniline Ring) | ~148 ppm | ~147 ppm |

| C-SO₂ (Aniline Ring) | ~140 ppm | ~141 ppm |

| C-F (Fluorobenzene Ring) | ~163 ppm (JC-F ≈ 250 Hz) | ~162 ppm (JC-F ≈ 248 Hz) |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3450, 3360 cm⁻¹ | 3445, 3355 cm⁻¹ |

| S=O Asymmetric Stretch | 1340 cm⁻¹ | 1335 cm⁻¹ |

| S=O Symmetric Stretch | 1160 cm⁻¹ | 1155 cm⁻¹ |

Computational Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. DFT calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netnih.gov

The synthesis of diaryl sulfonamides can occur through various routes, such as the coupling of an aryl halide with a sulfonamide or the reaction of a sulfonyl chloride with an amine. A computational study of the reaction between 3-aminobenzenesulfonamide (B1265440) and 1-fluoro-3-iodobenzene, or the more common laboratory synthesis involving the reaction of 3-fluorobenzenesulfonyl chloride with aniline, could be performed.

For the latter, computational models would simulate the nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur atom. rsc.org These studies can determine the reaction's energy profile, including the activation energy required to reach the transition state. researchgate.netrawdatalibrary.net By calculating the free energies (ΔG) of the transition states and any intermediates, chemists can predict whether a proposed mechanism is kinetically and thermodynamically favorable. researchgate.netnih.gov For instance, a computational mechanistic study on a related Chan-Lam coupling reaction to form N-arylated sulfenamides revealed that the deprotonation of the nitrogen atom occurs before the final bond-forming reductive elimination step, providing clarity on the sequence of events at a molecular level. nih.gov Such insights are critical for optimizing reaction conditions, including catalyst choice, temperature, and solvent, to improve yield and selectivity.

Theoretical Molecular Design Principles and Scaffold Analysis

The this compound structure represents a diaryl sulfonamide scaffold, a common motif in medicinal chemistry. Computational techniques are central to analyzing this scaffold and guiding the design of new, more potent, and selective molecules for therapeutic targets.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, a hypothetical docking study would involve placing the molecule into the binding site of a relevant protein target, such as a kinase, a carbonic anhydrase, or an anti-apoptotic protein like Mcl-1, where aryl sulfonamide derivatives have shown activity. benthamdirect.comqub.ac.uk

The docking algorithm samples numerous conformations and orientations of the ligand within the protein's active site, calculating a score based on the predicted binding affinity. qub.ac.ukresearchgate.net The results would reveal the most probable binding mode and identify key intermolecular interactions. For this specific molecule, interactions would likely include:

Hydrogen Bonding: The sulfonamide group (both S=O oxygens and the N-H) is a potent hydrogen bond donor and acceptor, likely interacting with polar amino acid residues in the binding site. benthamdirect.comresearchgate.net

Hydrophobic Interactions: The two phenyl rings can form hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Halogen Interactions: The fluorine atom can participate in specific interactions, including dipole-dipole or weak halogen bonds, potentially enhancing binding affinity and selectivity. nih.gov

Analysis of these interactions provides a structural hypothesis for the molecule's activity and guides the design of derivatives with improved binding.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Interaction Type | Potential Interacting Residue(s) | Functional Group on Ligand |

|---|---|---|

| Hydrogen Bond (Acceptor) | Arg, Lys, Gln | Sulfonyl Oxygens (S=O) |

| Hydrogen Bond (Donor) | Asp, Glu, Ser | Sulfonamide N-H |

| π-π Stacking | Phe, Tyr, Trp | Phenyl Rings |

| Hydrophobic Interaction | Leu, Val, Ile, Ala | Phenyl Rings |

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target. youtube.com For the this compound scaffold, a pharmacophore model could be developed based on its structure and known active analogs. nih.govmedjrf.com

The key pharmacophoric features would likely include:

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrogen bond donor (from the sulfonamide N-H).

Two aromatic/hydrophobic regions (the two phenyl rings).

A potential halogen bond acceptor feature (the fluorine atom).

This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric requirements, a process known as virtual screening. springernature.com Furthermore, the model guides scaffold optimization. nih.gov For instance, the aniline or fluorobenzenesulfonyl rings could be replaced with other aromatic or heteroaromatic systems (scaffold hopping) to improve properties like metabolic stability, solubility, or binding affinity, while ensuring the crucial pharmacophoric features are retained. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For this compound, a theoretical QSAR study would involve designing a virtual library of analogs with varied substituents on either aromatic ring. nih.gov

For each analog, a set of molecular descriptors would be calculated. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., from CoMFA). tandfonline.comresearchgate.net

Hydrophobic Descriptors: LogP (the partition coefficient), hydrophobic fields (e.g., from CoMSIA). tandfonline.comresearchgate.net

Topological Descriptors: Indices that describe molecular connectivity and shape. medwinpublishers.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that links these descriptors to the (hypothetical or experimental) biological activity (e.g., IC₅₀). nih.govnih.govnih.gov The resulting QSAR model can predict the activity of new, unsynthesized compounds and provide mechanistic insights. For example, the model might reveal that electron-withdrawing groups on one ring and a bulky hydrophobic group on the other are critical for high activity, thereby guiding the next cycle of synthesis and testing. benthamdirect.com

Applications and Potential in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

3-(3-Fluorobenzenesulfonyl)aniline serves as a valuable starting material for constructing elaborate molecular architectures, particularly those relevant to medicinal chemistry and agrochemicals. The sulfonamide motif is a key pharmacophore found in numerous clinically used drugs. acs.org

The compound is an excellent precursor for a variety of functionalized aromatic systems. The primary amino group can undergo a wide range of transformations, including diazotization for subsequent Sandmeyer-type reactions, acylation, and alkylation, allowing for the introduction of diverse functional groups. wikipedia.org Concurrently, the fluorinated benzene (B151609) ring is activated towards nucleophilic aromatic substitution (SNAr), where the fluorine atom can be displaced by various nucleophiles (e.g., O, N, S-based nucleophiles) to build more complex structures. nih.govmdpi.com This dual reactivity allows for a stepwise and controlled functionalization of the molecule. For instance, the amine can be protected, followed by SNAr on the fluorinated ring, and subsequent deprotection and reaction at the nitrogen center. This strategic approach is crucial for building libraries of compounds for drug discovery. Furthermore, the synthesis of bioactive sulfonamides often begins with precursors like aminobenzenesulfonamides, highlighting the compound's direct relevance in creating pharmacologically active molecules. nih.govnih.gov

Multi-component reactions (MCRs) are highly efficient, one-pot processes that combine three or more reactants to form a complex product, minimizing waste and synthetic steps. beilstein-journals.org The aniline (B41778) moiety of this compound makes it an ideal amine component for several key MCRs. rsc.orgresearchgate.net

In the Ugi four-component reaction (Ugi-4CR) , an amine, a carbonyl compound, a carboxylic acid, and an isocyanide converge to form a bis-amide. wikipedia.org By employing this compound as the amine, chemists can rapidly generate complex, peptide-like scaffolds incorporating the fluorobenzenesulfonyl group, a structure of interest for biological screening. nih.gov Tandem strategies have been developed where N-sulfonylation is paired with an Ugi reaction to create pseudopeptides linked to a sulfonamide scaffold in a one-pot process. rsc.orgrsc.org

Similarly, in the Passerini three-component reaction (Passerini-3CR) , which involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide, an aniline derivative can be involved under specific conditions or in related MCRs. wikipedia.orgontosight.aiorganic-chemistry.org The ability to use this compound in such reactions provides a rapid entry into diverse chemical spaces.

| Multi-Component Reaction | Reactants | Potential Product with this compound | Reference |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide containing the fluorobenzenesulfonyl moiety | wikipedia.orgnih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide (if amine is incorporated in a variant) | wikipedia.orgorganicreactions.org |

| Bucherer-Bergs Reaction | Carbonyl Compound, Cyanide, Ammonium Carbonate | Hydantoin with a fluorobenzenesulfonylphenyl substituent | organic-chemistry.org |

| Mannich Reaction | Amine, Formaldehyde, Carbonyl Compound | β-Amino-carbonyl compound bearing the fluorobenzenesulfonyl scaffold | nih.gov |

Development of New Methodologies Utilizing the Compound's Unique Reactivity

The distinct electronic properties of this compound drive the development of new synthetic methods. The electron-withdrawing nature of the 3-fluorobenzenesulfonyl group modulates the nucleophilicity of the aniline nitrogen and the reactivity of both aromatic rings. This unique electronic profile can be exploited in catalysis and functionalization reactions.

Recent advances in photocatalysis have demonstrated that sulfonamides can be converted into valuable sulfonyl radical intermediates. acs.org This strategy could be applied to this compound for late-stage functionalization, allowing for novel carbon-carbon and carbon-heteroatom bond formations. Furthermore, the presence of both an aryl-amine and an aryl-sulfonyl fluoride (B91410) allows for the exploration of orthogonal coupling strategies, where each part of the molecule is functionalized independently using different catalytic systems, such as palladium-catalyzed C-N coupling for the amine and SNAr for the fluoride. acs.org

Potential in Materials Science (e.g., polymers, functional materials)

The structural features of this compound make it a promising monomer for the synthesis of high-performance polymers.

Fluoropolymers : The incorporation of fluorine atoms into polymers is known to impart a range of desirable properties, including high thermal stability, chemical resistance, and hydrophobicity. nih.gov Polymerization of monomers derived from this compound, for example, through nucleophilic aromatic substitution polymerization where the fluorine is displaced, could lead to novel fluorinated poly(aryl ether sulfone)s or related materials. mdpi.comacs.org

Sulfonated Polymers : The sulfonyl group is a key component in sulfonated polymers, which are widely used as proton exchange membranes (PEMs) in fuel cells. nih.gov While the sulfonyl group in this compound is part of a sulfonamide, the monomer could be incorporated into polymer backbones that are later sulfonated, or the sulfonamide itself could contribute to the material's properties.

Processable, High-Stability Polymers : The aniline group provides a reactive handle for polymerization reactions, such as those to form polyamides or polyimides. The resulting polymers would benefit from the rigidity and thermal stability conferred by the arylsulfonyl unit and the enhanced properties from the fluorine atom. researchgate.net

| Feature of Monomer | Potential Property in Resulting Polymer | Relevant Application | Reference |

| C-F Bond | High Thermal Stability, Chemical Resistance, Hydrophobicity | High-Performance Coatings, Membranes | nih.govdigitellinc.com |

| Sulfonyl Group | Rigidity, High Glass Transition Temperature, Proton Conductivity (if sulfonated) | Engineering Plastics, Proton Exchange Membranes | nih.govresearchgate.net |

| Aniline Group | Reactive site for polymerization (e.g., polyamides) | Advanced Thermosets, High-Strength Fibers | wikipedia.org |

Catalysis and Ligand Design

N-Aryl sulfonamides are important structural motifs in the design of ligands for asymmetric catalysis. researchgate.net The nitrogen atom of the sulfonamide, often in combination with another donor atom, can coordinate to a transition metal center, creating a chiral environment for catalysis. This compound is an ideal precursor for such ligands.

The aniline group can be readily modified to introduce a second coordinating group (e.g., a pyridine (B92270), phosphine, or oxazoline) to create a bidentate or pincer-type ligand. The electronic properties of the catalyst can be fine-tuned by the 3-fluoro substituent on the benzenesulfonyl ring, which influences the electron density at the metal center and, consequently, its catalytic activity and selectivity. researchgate.net Such ligands have been successfully employed in a range of catalytic transformations, including ruthenium-catalyzed transfer hydrogenation and nickel-catalyzed cross-coupling reactions. nih.govprinceton.edunih.govnih.gov The synthesis of metal complexes with sulfonamide-based ligands has been shown to enhance or modulate the biological activity of the parent sulfonamide, opening another avenue for its application as a metallodrug precursor. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of sulfonylated anilines is crucial for accessing a wide range of biologically active molecules and functional materials. frontiersin.org Current methodologies often rely on traditional approaches that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

One promising area is the advancement of photocatalysis. A recently developed method utilizes visible light to mediate the sulfonylation of anilines with sulfonyl fluorides under mild conditions. frontiersin.org This radical-based process represents a significant step forward. Future work could focus on expanding the substrate scope, improving reaction yields, and exploring the use of even more environmentally benign and cost-effective photocatalysts. Research into optimizing reaction conditions, such as solvent choice and base, could further enhance the efficiency and sustainability of this method. frontiersin.org

Another avenue for exploration is the application of flow chemistry. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for 3-(3-Fluorobenzenesulfonyl)aniline could streamline its production and make it more accessible for further research and development.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The molecular architecture of this compound offers multiple sites for chemical modification, providing a rich landscape for creating diverse derivatives. While the primary reactivity involves electrophilic aromatic substitution on the aniline (B41778) ring and nucleophilic substitution at the sulfonyl group, there are underexplored reaction pathways that merit investigation. smolecule.com

Future research could focus on:

Late-Stage Functionalization: The development of methods to selectively modify the molecule in the final steps of a synthetic sequence is highly valuable. This could involve C-H activation strategies on either aromatic ring to introduce new functional groups, thereby rapidly generating a library of analogues.

Derivatization of the Aniline Moiety: The primary amine of the aniline group is a key handle for a vast array of chemical transformations. Beyond simple acylation or alkylation, it can be used in transition-metal-catalyzed cross-coupling reactions or for the synthesis of heterocyclic systems.

Reactivity of the C-F Bond: While generally stable, the carbon-fluorine bond can be activated under specific conditions. Exploring its potential for nucleophilic aromatic substitution or metal-catalyzed transformations could open up novel derivatization strategies not accessible through other means.

By systematically exploring these pathways, a wide range of novel derivatives can be synthesized, each with potentially unique chemical and physical properties.

Advanced Computational Predictions and Experimental Verification

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and saving significant time and resources. For this compound, a concerted effort combining advanced computational predictions with experimental verification is a key future direction.

In silico studies, similar to those performed on other aniline derivatives, can predict key parameters like lipophilicity and pharmacokinetic profiles, which are crucial in the early stages of drug design. mdpi.com Molecular modeling and docking studies could be employed to screen for potential biological targets, such as enzymes or receptors, as has been done for related compounds. smolecule.comnih.gov

Future computational research should include:

Density Functional Theory (DFT) Calculations: To predict spectroscopic properties (e.g., NMR spectra), analyze molecular orbitals, and model reaction mechanisms to understand reactivity patterns.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with biological macromolecules or in different solvent environments.

Crucially, these computational predictions must be rigorously validated through experimental work. This includes the synthesis of predicted derivatives and the characterization of their properties using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm their structure and stereochemistry.

Integration into Emerging Fields of Chemical Research

The unique electronic and structural features of this compound make it a candidate for application in various emerging fields beyond its potential use in medicinal chemistry. The sulfonylaniline motif is a known component in several approved drugs, highlighting its pharmaceutical importance. frontiersin.org

Future research should explore the integration of this compound into:

Materials Science: The presence of aromatic rings and polar sulfonyl and amine groups suggests potential for use as a monomer in the synthesis of specialty polymers with tailored thermal or optical properties. Its structure could also be relevant for the design of organic light-emitting diode (OLED) materials or other organic electronic components.

Chemical Biology: As a fragment for the development of chemical probes to study biological pathways. The fluorophenylsulfonyl group can serve as a warhead or a recognition element, while the aniline provides a vector for attaching reporter tags or other functionalities.

Supramolecular Chemistry: The hydrogen bond donor (N-H) and acceptor (S=O) sites, along with the aromatic rings capable of π-π stacking, make it an interesting building block for designing self-assembling systems and functional supramolecular materials.

By thinking beyond traditional applications, researchers can uncover new and valuable uses for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.